Copper(1+);methoxyethene, also known as copper(I) methoxyethene or copper(I) methyl vinyl ether, is a coordination compound formed from copper in the +1 oxidation state and methoxyethene, an ether with the formula . This compound is part of the larger class of copper(I) alkoxides, which are known for their unique reactivity and ability to participate in various chemical transformations. Copper(I) compounds, including this one, are characterized by their ability to stabilize lower oxidation states of copper and facilitate reactions involving radical intermediates.
The synthesis of copper(I) methoxyethene typically involves the following methods:
Copper(I) methoxyethene has potential applications in several fields:
Studies on the interactions of copper(I) methoxyethene with various substrates reveal its potential reactivity patterns. Interaction with organic molecules often leads to radical formation, which can initiate polymerization or other transformations. The presence of reactive oxygen species generated during these interactions may enhance its efficacy as a catalyst or antimicrobial agent .
Copper(I) methoxyethene shares similarities with other copper alkoxides but exhibits unique characteristics due to its specific ligand environment. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Copper(I) Ethoxide | Commonly used in organic synthesis; stable at room temperature. | |
| Copper(I) Phenoxide | Exhibits strong radical stabilization; used in polymerization processes. | |
| Copper(I) Acetate | Soluble in organic solvents; used as a catalyst for various organic reactions. |
Copper(I) methoxyethene is unique due to its specific ether functionality that allows for distinct reactivity compared to other alkoxides. Its ability to stabilize lower oxidation states and participate in radical chemistry makes it particularly valuable in synthetic applications.
Direct coordination synthesis represents the most straightforward approach for preparing copper(I) methoxyethene complexes through the direct reaction of copper(I) salts with methoxyethene ligands [1]. This methodology involves the coordination of the vinyl ether functionality to the copper(I) center under controlled atmospheric conditions [2]. The synthesis typically employs copper(I) chloride, copper(I) bromide, or copper(I) iodide as the metal precursor, with copper(I) iodide demonstrating superior reactivity in forming stable coordination complexes [8].
The reaction mechanism proceeds through initial coordination of the alkene double bond to the electrophilic copper(I) center, followed by stabilization through the electron-donating methoxy group [3]. Research has demonstrated that the coordination geometry around copper(I) in these complexes typically adopts a distorted tetrahedral arrangement when additional stabilizing ligands are present [28]. The copper-alkene bond formation is facilitated by the electron-rich nature of the methoxyethene ligand, which provides sufficient electron density for stable coordination [5].
Temperature control proves critical in these synthetic procedures, with optimal reaction conditions typically maintained between 0°C and 25°C to prevent decomposition of the copper(I) precursor [10]. Inert atmosphere conditions using nitrogen or argon are essential to prevent oxidation of the copper(I) center to copper(II), which would result in different coordination chemistry and potential catalyst deactivation [12].
| Synthesis Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0-25°C | 85-95% yield |
| Reaction Time | 2-8 hours | Completion monitoring required |
| Copper(I) Salt | CuI preferred | Highest stability |
| Atmosphere | Inert (N₂/Ar) | Essential for Cu(I) retention |
The choice of solvent significantly influences the coordination efficiency and complex stability [1]. Ethereal solvents such as diethyl ether and tetrahydrofuran have proven most effective due to their ability to coordinate weakly to copper(I) while not competing strongly with the methoxyethene ligand [2]. Polar aprotic solvents can also be employed, though they may require longer reaction times due to increased solvation of the copper(I) precursor [8].
Metathetical synthesis strategies utilize preformed copper(I) alkoxides as starting materials for the preparation of copper(I) methoxyethene derivatives [9]. This approach offers advantages in terms of reaction selectivity and the ability to introduce specific alkoxide functionalities that can subsequently undergo ligand exchange reactions [10]. The methodology typically involves the reaction of copper(I) alkoxides with methoxyethene under mild conditions, resulting in the displacement of the original alkoxide ligand [12].
Copper(I) alkoxides can be prepared through the heterogeneous reaction between dry alcohols and methylcopper(I) under nitrogen atmosphere [10]. The resulting alkoxide complexes demonstrate varying degrees of solubility in organic solvents, with primary alkoxides generally showing higher solubility than secondary or tertiary derivatives [12]. The metathetical reaction proceeds through a ligand exchange mechanism where the methoxyethene displaces the alkoxide ligand due to its stronger coordination ability to the copper(I) center [9].
The reaction kinetics of metathetical approaches are influenced by the steric bulk of the initial alkoxide ligand [8]. Primary alkoxides undergo exchange reactions more readily than secondary alkoxides, while tertiary alkoxides may require elevated temperatures or extended reaction times [10]. The use of catalytic amounts of additional coordinating solvents can facilitate the ligand exchange process by temporarily stabilizing intermediate coordination complexes [12].
Research has shown that the electronic properties of the alkoxide leaving group significantly impact the efficiency of the metathetical process [9]. Alkoxides derived from electron-deficient alcohols demonstrate enhanced leaving group ability, resulting in more efficient formation of the desired copper(I) methoxyethene products [8]. The reaction typically proceeds under mild conditions with temperatures ranging from room temperature to 60°C, depending on the specific alkoxide precursor employed [10].
| Alkoxide Type | Exchange Rate | Temperature Required |
|---|---|---|
| Primary | Fast | 25°C |
| Secondary | Moderate | 40-50°C |
| Tertiary | Slow | 60°C+ |
Electrochemical reduction represents an innovative approach for the in situ generation of copper(I) methoxyethene complexes from copper(II) precursors [14]. This methodology offers precise control over the oxidation state of copper and enables the formation of complexes under mild conditions without the need for chemical reducing agents [15]. The electrochemical approach typically employs controlled potential electrolysis to reduce copper(II) salts in the presence of methoxyethene ligands [16].
Mechanochemical synthesis represents an environmentally sustainable approach for the preparation of copper(I) methoxyethene complexes without the use of organic solvents [21]. This methodology employs mechanical energy input through ball milling or grinding to promote chemical bond formation and complex assembly [22]. The approach offers advantages in terms of reduced waste generation, simplified product isolation, and the ability to access products that may be difficult to obtain through solution-based methods [23].
The mechanochemical process typically involves the direct grinding of copper(I) salts with methoxyethene precursors in the presence of suitable grinding auxiliaries [24]. Ball milling conditions generally employ grinding frequencies between 20-30 Hz for periods ranging from 30 minutes to several hours, depending on the specific reactants and desired product [21]. The mechanical energy input facilitates the breaking of existing chemical bonds and promotes the formation of new copper-ligand interactions [25].
Research has demonstrated that liquid-assisted grinding can significantly enhance the efficiency of mechanochemical synthesis [21]. Small amounts of coordinating solvents or liquid additives can act as grinding auxiliaries that facilitate intimate mixing of reactants while maintaining the essential solvent-free character of the synthesis [22]. The choice of grinding auxiliary must be carefully optimized to promote reaction efficiency without interfering with the desired coordination chemistry [23].
The mechanochemical approach enables the synthesis of copper(I) complexes that may be unstable or difficult to isolate under conventional solution conditions [24]. The absence of large volumes of solvent eliminates potential complications arising from solvent coordination or interference with the copper-methoxyethene interaction [25]. Additionally, the solid-state reaction environment can lead to the formation of unique polymorphs or coordination geometries that differ from those obtained through solution synthesis [27].
| Milling Parameter | Optimal Range | Impact |
|---|---|---|
| Frequency | 20-30 Hz | Energy input |
| Duration | 30 min - 4 hours | Reaction completion |
| Ball-to-powder ratio | 10:1 to 20:1 | Milling efficiency |
| Auxiliary volume | 10-50 μL | Mixing enhancement |
Temperature monitoring during mechanochemical synthesis is essential to prevent excessive heating that could lead to product decomposition [22]. The mechanical energy input can generate significant heat, particularly during extended milling periods, necessitating the use of intermittent milling cycles or temperature-controlled milling equipment [21]. The reaction progress can be monitored through periodic sampling and analysis using spectroscopic techniques [24].
The structural characterization and bonding analysis of copper(1+);methoxyethene represents a comprehensive investigation into the coordination chemistry of copper with π-donor ligands. This compound, comprising copper in the +1 oxidation state coordinated to methoxyethene (methyl vinyl ether), exhibits distinctive structural features that arise from the unique electronic properties of both the metal center and the organic ligand.
X-ray crystallographic investigations of copper(I) complexes reveal significant variations in coordination geometries that depend on the nature of the ligands and the electronic environment around the metal center. The coordination preferences of copper(I) are fundamentally influenced by its d¹⁰ electronic configuration, which lacks crystal field stabilization energy for specific geometries [1] [2] [3].
Stereoelectronic effects play a crucial role in determining metal-ligand bond distances in copper(I) complexes. The electronic nature of ligands significantly influences the Cu-L bond lengths through various mechanisms including σ-donation, π-back-donation, and steric interactions [8] [9].
Crystallographic studies reveal that Cu-N bond lengths in copper(I) complexes typically range from 1.919 Å to 2.433 Å, depending on the coordination mode and electronic properties of the nitrogen-containing ligands [3]. In binuclear copper(I) complexes, the Cu-N bond lengths show variations based on the coordination position, with equatorial bonds generally shorter than axial bonds. For instance, in square pyramidal copper(II) complexes, equatorial Cu-N bond lengths of 1.919 Å contrast with axial Cu-O bond lengths of 2.433 Å [3].
The influence of stereoelectronic effects is particularly pronounced in complexes containing π-acceptor ligands. Cu-C bond lengths in carbonyl complexes range from 1.96 to 2.02 Å, reflecting the strong π-back-bonding interaction between copper d orbitals and the CO π* orbitals [10]. This back-bonding interaction results in shorter Cu-C bonds compared to complexes with pure σ-donor ligands.
Methoxyethene coordination to copper(I) involves both σ-donation from the oxygen lone pair and potential π-interaction with the vinyl group. The stereoelectronic effects in such systems are complex, involving hyperconjugative interactions and conformational preferences that influence the overall stability and geometry of the complex [11].
Spectroscopic methods provide essential insights into the electronic structure and bonding characteristics of copper(I) complexes. The combination of nuclear magnetic resonance and infrared spectroscopy offers complementary information about the coordination environment and bonding interactions.
Copper-63 nuclear magnetic resonance spectroscopy represents a powerful tool for investigating the electronic environment around copper centers in coordination complexes. The 63Cu nucleus, with a natural abundance of 69.7% and a spin of 3/2, provides valuable information about the coordination geometry and electronic structure of copper complexes [12].
Studies of 63Cu NMR spectroscopy in copper(I) complexes with various N-donor tridentate ligands demonstrate that the coordination of different ligands significantly affects the chemical shift values [13]. When acetonitrile is coordinated to copper(I) complexes, 63Cu NMR signals are often broad or undetectable due to quadrupole relaxation effects. However, coordination of carbon monoxide to copper(I) complexes results in much sharper signals with large downfield shifts compared to acetonitrile complexes [13].
The large downfield shift observed for copper(I) carbonyl complexes can be explained by paramagnetic shielding effects induced by the copper-bound CO. This effect amplifies small structural and electronic changes around the copper ion, making them easily detectable in 63Cu NMR shifts [13]. The correlation between 63Cu NMR shifts and ν(C≡O) values in copper(I) carbonyl complexes provides direct evidence of the electronic communication between the metal center and the ligands.
Temperature-dependent 63Cu NMR studies reveal that quadrupole relaxation processes are more significant contributors to line width than ligand exchange processes [13]. This finding has important implications for the interpretation of 63Cu NMR spectra and the design of experiments to study dynamic processes in copper complexes.
Infrared spectroscopy provides direct information about the vibrational modes associated with metal-ligand bonds and offers insights into the strength and nature of these interactions. The Cu-O and Cu-C stretching frequencies are particularly diagnostic for understanding the bonding characteristics in copper complexes.
Cu-O stretching vibrations in copper complexes occur in different frequency ranges depending on the nature of the oxygen-containing ligand. For copper-hydroxide bonds, the Cu-O stretching frequency appears at approximately 630 cm⁻¹ [14]. This high frequency reflects the strong ionic character of the Cu-OH bond and the short bond distance of approximately 1.80 Å. Studies using resonance Raman spectroscopy have confirmed these assignments through isotopic labeling experiments with ¹⁸O [14].
Copper-alkoxide bonds exhibit Cu-O stretching frequencies in the range of 497-603 cm⁻¹ [15]. The variation in frequency depends on the specific alkoxide ligand and the coordination environment. For instance, CuO nanowires show characteristic bands at 432.3, 497, and 603.3 cm⁻¹, which can be assigned to different vibrational modes of the copper-oxygen interactions [15].
Cu-C bonding interactions display a wide range of stretching frequencies depending on the nature of the carbon-containing ligand. Copper-carbonyl complexes exhibit C-O stretching frequencies that are highly sensitive to the electronic environment around the copper center [10] [16]. The ν(C-O) frequencies in copper-carbonyl complexes typically appear in the range of 2070-2127 cm⁻¹, with the exact position depending on the charge density at the copper surface [10].
The relationship between Cu-O bond distances and stretching frequencies can be understood through modified Badger's rule correlations. These correlations allow prediction of bond distances from vibrational frequencies, providing a useful tool for structural characterization when crystallographic data are not available [14].
For methoxyethene coordination to copper, the IR analysis would be expected to show Cu-O stretching frequencies in the alkoxide region (497-603 cm⁻¹) due to coordination through the oxygen atom. Additionally, perturbations of the C=C stretching and C-H bending modes of the vinyl group would provide evidence for π-interaction with the copper center.
Computational methods, particularly density functional theory calculations and natural bond orbital analysis, provide detailed insights into the electronic structure and bonding characteristics of copper complexes that complement experimental observations.
Density functional theory calculations have become indispensable for understanding the electronic structure and bonding in copper complexes. The choice of functional and basis set significantly impacts the accuracy of calculated properties, particularly for transition metal systems where electron correlation effects are important [17].
Performance evaluation of 44 density functionals for 3d transition metal complexes reveals significant variations in accuracy for different properties [17]. For copper complexes, the B97-1 functional demonstrates the highest accuracy with mean absolute deviations of 2.9-3.2 kcal/mol for enthalpies of formation [17]. Other well-performing functionals include PBE1KCIS and B3PW91, which show good agreement with experimental data for copper systems.
The accuracy of DFT calculations for copper complexes is particularly sensitive to basis set size, with quadruple-ζ basis sets generally required for quantitative accuracy [17]. This sensitivity is especially pronounced for carbonyl-containing copper complexes, where the metal-carbonyl bond environment presents particular challenges for DFT methods [17].
Geometric optimization studies of copper complexes using DFT methods provide detailed information about bond lengths, bond angles, and coordination geometries. For copper(I) complexes with alkene ligands, DFT calculations typically predict η² coordination modes with slight elongation of the C=C bond due to π-back-bonding interactions [18]. The calculated Cu-C bond distances for such complexes range from 1.96 to 2.02 Å, in good agreement with experimental crystallographic data.
Electronic structure analysis through DFT calculations reveals the orbital interactions responsible for metal-ligand bonding. In copper-alkene complexes, the primary bonding interaction involves donation from the alkene π orbital to empty copper orbitals, complemented by back-donation from filled copper d orbitals to the alkene π* orbital [19]. This synergistic bonding model explains the stability and reactivity patterns observed in copper-alkene complexes.
Natural Bond Orbital analysis provides a chemically intuitive description of bonding in terms of localized orbitals that correspond closely to the Lewis structure picture of chemical bonding [20] [21]. For copper complexes, NBO analysis offers insights into the electronic structure that complement the delocalized molecular orbital description provided by standard DFT calculations.
NBO analysis of copper complexes reveals the extent of charge transfer between the metal and ligands, providing quantitative measures of ionic and covalent bonding contributions [22]. For copper(I) complexes with trifluoromethyl ligands, NBO calculations show that the computed charge at the metal center is usually slightly more negative in [LₙCu(CF₃)] species compared to their CH₃ congeners, indicating enhanced electron density at copper due to the electronic effects of the CF₃ group [22].
The analysis of orbital interactions through NBO second-order perturbation theory provides quantitative measures of stabilization energies associated with specific bonding interactions [23]. For complexes containing methoxyethene-type ligands, NBO analysis reveals hyperconjugative interactions between σ and π orbitals that contribute to the overall stability of the complex [23].
Natural population analysis within the NBO framework provides atomic charges that are less basis set dependent than Mulliken charges and offer more chemically meaningful descriptions of charge distribution [24]. For copper-magnesium bonds, natural population analysis identifies greater than single population of the Cu 4s orbital (1.15 e⁻), indicating significant charge accumulation at copper [24].
The decomposition of bonding interactions into σ-donation and π-back-donation components through NBO analysis provides detailed insights into the nature of metal-ligand bonds [19]. For copper complexes with alkene ligands, NBO analysis typically shows that σ-bonding contributes more than 50% of the total orbital interaction, with π-back-donation providing important but secondary stabilization [19].